molecular formula C11H8ClNO4 B1221391 3-(carboxymethyl)-6-chloro-1H-indole-2-carboxylic acid CAS No. 132004-39-8

3-(carboxymethyl)-6-chloro-1H-indole-2-carboxylic acid

Cat. No. B1221391
CAS RN: 132004-39-8
M. Wt: 253.64 g/mol
InChI Key: GTVJSFUJLMFZCQ-UHFFFAOYSA-N
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Description

Carboxymethyl derivatives are often used in various applications due to their unique properties. They are typically synthesized by the reaction of cellulose with chloroacetic acid . The carboxymethyl group (-CH2-COOH) is bound to some of the hydroxyl groups of the glucopyranose monomers that make up the cellulose backbone .


Synthesis Analysis

The synthesis of carboxymethyl derivatives often involves the reaction of cellulose with chloroacetic acid in an alkali-catalyzed reaction . The carboxyl groups render the cellulose soluble and chemically reactive .


Chemical Reactions Analysis

Carboxylic acids, such as carboxymethyl derivatives, can undergo a variety of reactions. They can be converted into esters, amides, acyl hydrazides, or hydroxamic acids . The reactions often involve the carboxyl group and can be influenced by various factors .


Physical And Chemical Properties Analysis

Carboxymethyl derivatives, like carboxymethyl cellulose, are known for their high viscosity, hydrophilicity, and ability to form gels . They are often water-soluble, biodegradable, biocompatible, non-toxic, and amphiphilic .

Mechanism of Action

The mechanism of action of carboxymethyl derivatives can vary depending on their specific structure and application. For example, in the medical field, carboxymethyl cellulose has been used due to its high viscosity, non-toxicity, and hypoallergenic properties .

properties

IUPAC Name

3-(carboxymethyl)-6-chloro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO4/c12-5-1-2-6-7(4-9(14)15)10(11(16)17)13-8(6)3-5/h1-3,13H,4H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVJSFUJLMFZCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=C2CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20157303
Record name SC 49648
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20157303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(carboxymethyl)-6-chloro-1H-indole-2-carboxylic acid

CAS RN

132004-39-8
Record name SC 49648
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132004398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SC 49648
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20157303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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